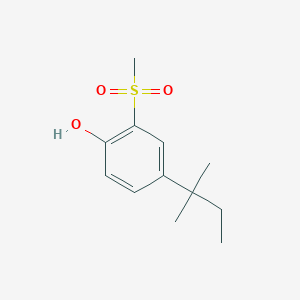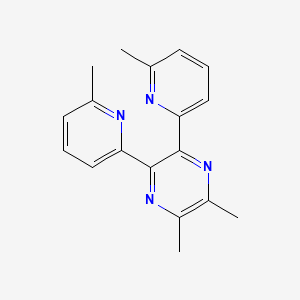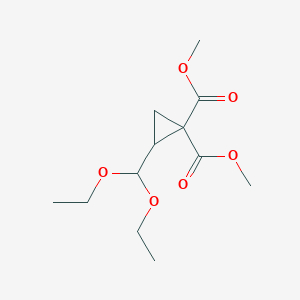
Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a cyclopropane ring substituted with two ester groups and a diethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide. The reaction proceeds through a cyclopropanation mechanism, forming the cyclopropane ring with the ester groups attached . The reaction conditions include vigorous stirring and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the diethoxymethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives. These products can be further utilized in various chemical syntheses and applications .
Applications De Recherche Scientifique
Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism by which dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The ester groups and diethoxymethyl group can also interact with biological molecules, influencing the compound’s activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 1,1-cyclopropanedicarboxylate: Similar in structure but lacks the diethoxymethyl group.
Diethyl 1,1-cyclopropanedicarboxylate: Contains ethyl ester groups instead of methyl.
Dimethyl 2-methyl-5-(4-tolyl)-4,5-dihydropyrrole-3,3-dicarboxylate: A derivative with additional functional groups.
Uniqueness
Dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
89709-98-8 |
|---|---|
Formule moléculaire |
C12H20O6 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
dimethyl 2-(diethoxymethyl)cyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H20O6/c1-5-17-9(18-6-2)8-7-12(8,10(13)15-3)11(14)16-4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
IMOBUQYNIWOSJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1CC1(C(=O)OC)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


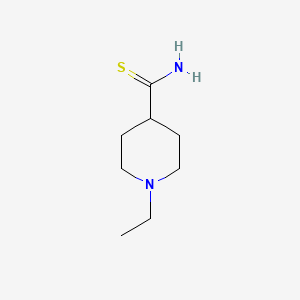
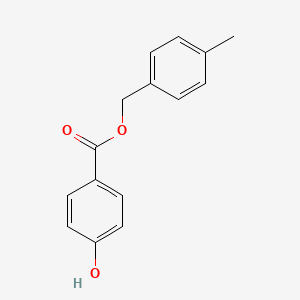
![4-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14403191.png)
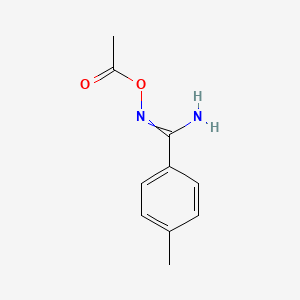

![3-[1-(Piperidin-1-yl)ethylidene]oxolan-2-one](/img/structure/B14403203.png)

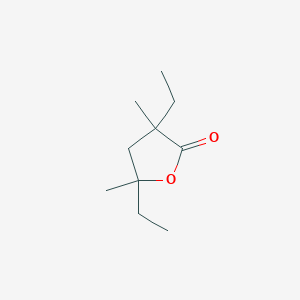
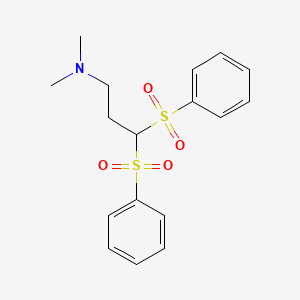
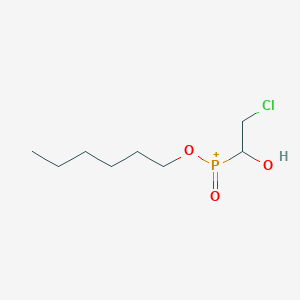
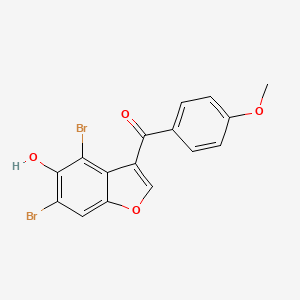
![2-[(Octadecyloxy)methyl]pent-4-EN-1-OL](/img/structure/B14403253.png)
